5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine
Overview
Description
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group and a dichlorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dichlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is often carried out in the presence of a catalyst such as potassium carbonate in tetrahydrofuran at room temperature. The intermediate product is then treated with trifluoroacetic acid in dichloromethane to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanethiol: A compound with a similar pyrazole structure but different functional groups.
Pyrrolinone carboxamide compounds: These compounds share structural similarities and are used as endothelial lipase inhibitors.
Uniqueness
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific combination of tert-butyl and dichlorophenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS Number: 876299-38-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 284.19 g/mol. Its structural characteristics contribute to its biological properties, particularly the presence of the tert-butyl group and dichlorophenyl moiety.
Property | Value |
---|---|
CAS Number | 876299-38-6 |
Molecular Formula | C13H15Cl2N3 |
Molecular Weight | 284.19 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the search results, similar pyrazole derivatives often utilize condensation reactions involving substituted phenyl and pyrazole precursors.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, comparable to established anti-inflammatory drugs like indomethacin . These findings suggest that this compound may also possess similar anti-inflammatory mechanisms.
Antimicrobial Activity
The biological evaluation of related compounds has demonstrated promising antimicrobial effects. A study focusing on phenylthiazole derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . Given the structural similarities between these compounds and this compound, it is plausible that the latter may exhibit comparable antimicrobial properties.
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against MRSA . Although specific data for this compound is limited, its structural attributes suggest potential efficacy in similar assays.
- Safety Profile : Toxicity assessments for related compounds have shown favorable profiles. For example, certain derivatives maintained over 100% cell viability in MCF-7 cells at concentrations significantly higher than their MICs . This indicates a potentially safe therapeutic window for compounds within this class.
Properties
IUPAC Name |
5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVROTJAOEPYTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655957 | |
Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-38-6 | |
Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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